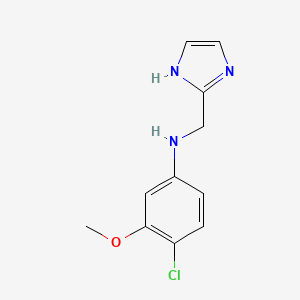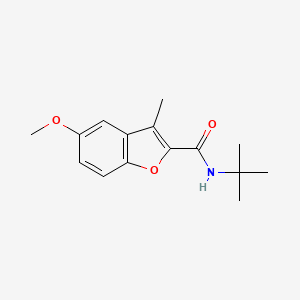![molecular formula C18H16ClNO5 B7469939 1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate](/img/structure/B7469939.png)
1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate, also known as MDMA or ecstasy, is a psychoactive drug that has gained popularity due to its euphoric effects. However, its use as a recreational drug has raised concerns about its safety and potential for abuse. Despite this, MDMA has also been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. This leads to feelings of euphoria, increased empathy, and decreased anxiety.
Biochemical and Physiological Effects:
1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate use can lead to several physiological effects, including increased heart rate and blood pressure, dehydration, and hyperthermia. Chronic use can also lead to long-term changes in brain function and structure.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate has been used in preclinical and clinical studies as a tool to investigate the neurobiological mechanisms underlying psychiatric disorders. However, its use in research is limited by its potential for abuse and neurotoxicity.
Zukünftige Richtungen
Future research on 1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate should focus on its potential therapeutic applications, particularly in the treatment of PTSD and anxiety. Studies should also investigate the long-term effects of 1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate use and the potential for abuse. Additionally, further research is needed to understand the neurobiological mechanisms underlying the effects of 1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate on the brain.
Synthesemethoden
The synthesis of 1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate involves the reaction of safrole with hydrobromic acid to produce 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then converted to 1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate through a reductive amination process using ammonia and sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate has been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety. Clinical trials have shown promising results in reducing symptoms of PTSD when combined with psychotherapy.
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO5/c19-13-5-3-12(4-6-13)18(22)20-9-1-2-17(21)25-14-7-8-15-16(10-14)24-11-23-15/h3-8,10H,1-2,9,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSIRXJWWDBDCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC(=O)CCCNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate](/img/structure/B7469869.png)

![5-(diethylsulfamoyl)-N-[2-(2,6-difluoroanilino)-2-keto-ethyl]-N-ethyl-2-piperidino-benzamide](/img/structure/B7469880.png)
![N-(2-bromophenyl)-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7469883.png)

![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-propylacetamide](/img/structure/B7469897.png)
![[2-(4-Acetylanilino)-2-oxoethyl] 3-hydroxybenzotriazole-5-carboxylate](/img/structure/B7469904.png)

![2-[[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzonitrile](/img/structure/B7469919.png)
![3,5-dimethyl-4-[(2-propan-2-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-1,2-oxazole](/img/structure/B7469935.png)
![(2Z)-2-[(5Z)-5-[(2-bromophenyl)methylidene]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-phenylethyl)acetamide](/img/structure/B7469937.png)
![1-[2-(3-Bromophenoxy)ethylsulfanyl]-4-(4-fluorophenyl)phthalazine](/img/structure/B7469941.png)

